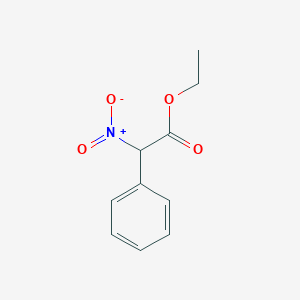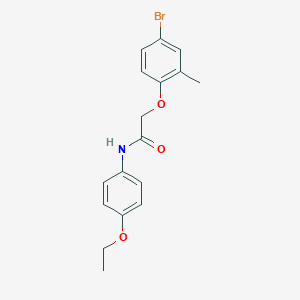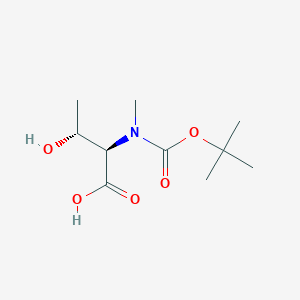![molecular formula C17H16BrN3O3 B14798870 N-[4-({2-[(2-bromophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]propanamide](/img/structure/B14798870.png)
N-[4-({2-[(2-bromophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[2-(2-bromobenzoyl)hydrazino]carbonyl}phenyl)propanamide is a complex organic compound with the molecular formula C17H16BrN3O3 It is characterized by the presence of a bromobenzoyl group, a hydrazino group, and a propanamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(2-bromobenzoyl)hydrazino]carbonyl}phenyl)propanamide typically involves the reaction of 2-bromobenzoyl chloride with hydrazine to form 2-(2-bromobenzoyl)hydrazine. This intermediate is then reacted with 4-isocyanatobenzoyl chloride to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-{[2-(2-bromobenzoyl)hydrazino]carbonyl}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-{[2-(2-bromobenzoyl)hydrazino]carbonyl}phenyl)propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-{[2-(2-bromobenzoyl)hydrazino]carbonyl}phenyl)propanamide involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydrazino group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)propanamide
- N-(4-{[2-(2-fluorobenzoyl)hydrazino]carbonyl}phenyl)propanamide
- N-(4-{[2-(2-iodobenzoyl)hydrazino]carbonyl}phenyl)propanamide
Uniqueness
N-(4-{[2-(2-bromobenzoyl)hydrazino]carbonyl}phenyl)propanamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets.
Propiedades
Fórmula molecular |
C17H16BrN3O3 |
|---|---|
Peso molecular |
390.2 g/mol |
Nombre IUPAC |
N-[4-[[(2-bromobenzoyl)amino]carbamoyl]phenyl]propanamide |
InChI |
InChI=1S/C17H16BrN3O3/c1-2-15(22)19-12-9-7-11(8-10-12)16(23)20-21-17(24)13-5-3-4-6-14(13)18/h3-10H,2H2,1H3,(H,19,22)(H,20,23)(H,21,24) |
Clave InChI |
SZVUSVPXMWPXJY-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14798791.png)

![N-[(E)-(4-ethoxyphenyl)methylidene]-3-fluoro-4-methylaniline](/img/structure/B14798819.png)
![(7aR)-3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione](/img/structure/B14798821.png)

![(S)-6-(Methoxymethylene)tetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one](/img/structure/B14798825.png)
![(2E)-N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14798826.png)
![N'-[(2E)-4-phenylbutan-2-ylidene]biphenyl-4-carbohydrazide](/img/structure/B14798834.png)

![5-Chloromethyl-3-[1-(2-fluoro-phenyl)-cyclopropyl]-[1,2,4]oxadiazole](/img/structure/B14798843.png)

![N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B14798852.png)


